N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 1,4-oxazepine core substituted with methyl groups at positions 8 and 10, a ketone at position 11, and a 2,4-dimethoxybenzamide moiety at position 2 (Figure 1). The molecular formula is C₂₃H₂₀N₂O₅, with a molecular weight of 404.4 g/mol . Its synthesis typically involves coupling reactions between activated carboxylic acid intermediates and amine-containing heterocycles, followed by purification via preparative HPLC.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-9-21-19(11-14)26(2)24(28)18-12-15(6-10-20(18)31-21)25-23(27)17-8-7-16(29-3)13-22(17)30-4/h5-13H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWRCKOWKCPTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various biological pathways. This article delves into its biological activity, synthesizing data from various studies and sources.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 388.43 g/mol. The compound features a bicyclic structure that integrates oxazepine and amide functionalities.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.43 g/mol |
| Key Functional Groups | Dibenzo[b,f][1,4]oxazepine core, dimethoxybenzamide |
Anticancer Properties
Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer activities. Specifically, studies have shown that this compound may inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes programmed cell death in malignant cells by activating apoptotic pathways.
- Inhibition of Metastasis : The compound may inhibit the migration and invasion of cancer cells.
The precise mechanism of action for this compound involves modulation of signaling pathways related to cell survival and apoptosis. It has been suggested that it interacts with histone deacetylase (HDAC) enzymes, leading to altered gene expression profiles conducive to apoptosis and reduced cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study A : Investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
- Study B : Focused on its impact on colon cancer cells (HT-29), where it was found to induce apoptosis through caspase activation.
- Study C : Evaluated the compound's anti-inflammatory properties in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl (8-methylbenzothiazolyl)carbamate | Different heterocyclic ring | Antimicrobial properties |
| N-(5-methylisothiazolyl)carbamate | Isothiazole ring | Antifungal activity |
| N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Similar oxazepine structure | Potential HDAC inhibitor |
Comparison with Similar Compounds
Oxazepine vs. Thiazepine Derivatives
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic core significantly alters electronic properties and binding affinity. For example:
Table 1. Heterocycle Comparison
Substituent Effects on Pharmacological Properties
Benzamide vs. Sulfonamide Moieties
Methoxy Substitution Patterns
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
